N-(oxan-4-yl)pyridine-2-carboxamide

ROMK channel inhibition diuretic discovery pyridine carboxamide SAR

N-(Oxan-4-yl)pyridine-2-carboxamide (N-(tetrahydro-2H-pyran-4-yl)picolinamide; molecular formula C₁₁H₁₄N₂O₂) is a heterocyclic amide composed of a pyridine-2-carbonyl core linked via an amide bond to a saturated tetrahydropyran (oxane) ring. This scaffold is a privileged pharmacophore in multiple therapeutic programs, most notably as the foundational core of Renal Outer Medullary Potassium (ROMK) channel inhibitors , voltage-gated sodium channel Nav1.8 blockers , and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12232788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)pyridine-2-carboxamide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1COCCC1NC(=O)C2=CC=CC=N2
InChIInChI=1S/C11H14N2O2/c14-11(10-3-1-2-6-12-10)13-9-4-7-15-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14)
InChIKeyGRIYPQPTVDTUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Oxan-4-yl)pyridine-2-carboxamide: Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


N-(Oxan-4-yl)pyridine-2-carboxamide (N-(tetrahydro-2H-pyran-4-yl)picolinamide; molecular formula C₁₁H₁₄N₂O₂) is a heterocyclic amide composed of a pyridine-2-carbonyl core linked via an amide bond to a saturated tetrahydropyran (oxane) ring. This scaffold is a privileged pharmacophore in multiple therapeutic programs, most notably as the foundational core of Renal Outer Medullary Potassium (ROMK) channel inhibitors [1], voltage-gated sodium channel Nav1.8 blockers [2], and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [3]. Its molecular weight (206.24 g/mol), hydrogen-bond donor (N–H) and acceptor (C=O, pyridine N, oxane O) profile, and rotatable bond count (2) confer favorable ligand efficiency metrics, making it a versatile starting point for fragment-based drug discovery and lead optimization campaigns.

Scaffold class: Pyridine-2-carboxamide core with oxan-4-yl amide
Target pathways: ROMK channel, Nav1.8 sodium channel, 11β-HSD1 enzyme studies
Fragment fit: Low logP, favorable ligand efficiency for library design

Why N-(Oxan-4-yl)pyridine-2-carboxamide Cannot Be Swapped with Unsubstituted Picolinamide or Simple Alkyl Amide Analogs


Generic substitution with unsubstituted picolinamide (pyridine-2-carboxamide) or N-alkyl picolinamides fails for three quantifiable reasons that directly impact reproducibility in target-engagement assays. First, the oxan-4-yl group introduces a sterically defined, chair-conformation tetrahydropyran ring that enforces a specific dihedral angle between the amide N–H vector and the pyridine plane—this is absent in simple methyl or ethyl amide analogs [1]. Second, the ring oxygen acts as a hydrogen-bond acceptor, enabling a bidentate interaction motif with kinase hinge regions or channel pore residues that N-cyclohexyl or N-phenyl analogs cannot replicate with equivalent geometry [1][2]. Third, the tetrahydropyran ring contributes a calculated logP reduction of approximately 0.8–1.2 units compared to cyclohexyl analogs of identical carbon count [3], altering both aqueous solubility and nonspecific protein binding in cell-based assays. These combined effects mean that even close structural analogs with single-atom substitutions (e.g., N-cyclopentyl, N-cyclohexyl, or N-benzyl picolinamide) exhibit divergent target occupancy and ADME profiles that cannot be normalized by simple concentration adjustments.

Steric & conformational mismatch
Oxan-4-yl chair conformation enforces a specific dihedral angle; simple alkyl amides lack this constraint, potentially altering target binding.
Hydrogen-bond network
Ring oxygen enables bidentate interaction motifs; N-cyclohexyl or N-phenyl analogs may not recapitulate equivalent geometry in hinge or pore regions.
Lipophilicity & solubility shift
Replacing oxan-4-yl with cyclohexyl raises logP by ~0.8–1.2 units, likely altering aqueous solubility and nonspecific protein binding in cell-based assays.

Quantitative Differentiation of N-(Oxan-4-yl)pyridine-2-carboxamide Against Closest Structural Comparators


Potency Cliff Between Oxan-4-yl and Cyclohexyl Amide Analogs in ROMK Channel Inhibition

In the ROMK (Kir1.1) inhibitor series disclosed by Merck Sharp & Dohme, N-(oxan-4-yl)pyridine-2-carboxamide serves as the unsubstituted core scaffold. Replacement of the oxan-4-yl group with a cyclohexyl group (identical carbon count, lacking the ring oxygen) results in a >10-fold loss of ROMK inhibitory potency in thallium flux assays. The oxan-4-yl oxygen engages a structured water network within the channel pore that the cyclohexyl analog cannot recapitulate [1]. This potency cliff is documented across multiple substituted pyridine variants within the same patent family, establishing the oxan-4-yl group as a non-negotiable pharmacophoric element for ROMK target engagement.

ROMK Potency Cliff
Class-level
Target Oxan-4-yl amide core: nanomolar ROMK IC₅₀ in thallium flux assay
Comparator Cyclohexyl amide: >10-fold reduction in potency across matched pairs
Supports ROMK target engagement SAR; cyclohexyl may not recapitulate channel inhibition.
Class-level inference from Merck patent family; thallium flux, HEK293-hKir1.1
ROMK channel inhibition diuretic discovery pyridine carboxamide SAR

Nav1.8 Sodium Channel Selectivity: Oxan-4-yl Amide Core Versus Quinoxaline Carboxamide Scaffolds

A 2025 study by Poslusney et al. demonstrated that scaffold hopping from a quinoxaline carboxamide core to a trifluoromethyl-pyridine carboxamide core—still bearing the oxan-4-yl amide appendage—improved Nav1.8 inhibitor solubility from <5 μM (quinoxaline series) to >50 μM while retaining sub-micromolar Nav1.8 potency [1]. The pyridine-2-carboxamide N–(oxan-4-yl) motif was identified as a privileged amide substituent that minimizes hERG binding relative to N-aryl or N-benzyl amide analogs. In matched molecular pair comparisons, N-(oxan-4-yl) derivatives exhibited ≥30-fold selectivity for Nav1.8 over Nav1.5 (cardiac isoform), whereas N-phenyl amide analogs showed only 3- to 5-fold selectivity [1].

Nav1.8 Selectivity
Class-level
Target Oxan-4-yl amide derivatives: ≥30-fold selectivity for Nav1.8 over Nav1.5
Comparator N-phenyl amide analogs: only 3- to 5-fold Nav1.8/Nav1.5 selectivity
Supports Nav isoform-selectivity screening; N-aryl analogs may yield a narrower selectivity window.
Automated patch-clamp, HEK293 cells; Poslusney et al., 2025
Nav1.8 sodium channel pain therapeutics scaffold hopping

11β-HSD1 Inhibitory Potency: N-(Oxan-4-yl) Picolinamide Versus N-Alkyl and N-Aryl Picolinamide Analogs

In a 2015 structure–activity relationship study of picolinamide-derived 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, N-(oxan-4-yl) picolinamide derivatives demonstrated IC₅₀ values in the low nanomolar range (12–50 nM) when coupled with appropriate pyridine substitution [1]. In contrast, N-methyl, N-ethyl, and N-isopropyl picolinamide analogs exhibited IC₅₀ values >1 μM, representing a >20-fold potency reduction. N-cyclohexyl picolinamide analogs showed intermediate potency (200–500 nM) but were inferior to oxan-4-yl derivatives by approximately 4- to 40-fold [1]. The enhanced potency of the oxan-4-yl amide is attributed to the ring oxygen forming a hydrogen bond with Ser170 and/or Tyr177 in the 11β-HSD1 active site [1].

11β-HSD1 Potency Gap
Cross-study
Target Oxan-4-yl picolinamides: IC₅₀ 12–50 nM
Comparator N-alkyl picolinamides: >1 μM; N-cyclohexyl: 200–500 nM
Supports 11β-HSD1 inhibitor optimization; N-alkyl analogs likely reduce enzyme inhibition.
Recombinant human enzyme, NADPH; ~4- to >20-fold difference reported
11β-HSD1 inhibition metabolic disease picolinamide SAR

Physicochemical Differentiation: Lipophilicity (logP) and Ligand Efficiency of N-(Oxan-4-yl) versus N-Cyclohexyl Picolinamide

Computational comparison of N-(oxan-4-yl)pyridine-2-carboxamide (XLogP3-AA ≈ 0.5) versus N-cyclohexylpyridine-2-carboxamide (XLogP3-AA ≈ 1.5–1.7) reveals a ΔlogP of approximately 1.0–1.2 units driven by the replacement of a cyclohexyl –CH₂– group with an oxane ring oxygen [1]. This translates to a calculated ~10-fold difference in octanol/water partition coefficient. The lower logP of the oxan-4-yl analog improves ligand efficiency indices (LE ≈ 0.35–0.40 vs. LE ≈ 0.25–0.30 for the cyclohexyl analog, assuming equivalent potency) and aqueous thermodynamic solubility by an estimated 5- to 15-fold based on the General Solubility Equation [1][2]. These differences are decisive for fragment-based screening libraries, where oxan-4-yl amides populate more favorable regions of property space (logP < 1, MW < 250) than cyclohexyl amide counterparts [2].

Lipophilicity & LE Shift
Data to verify
ΔlogP ~1.0–1.2 (oxan-4-yl vs cyclohexyl); LE improvement ~0.10–0.15
Supports fragment prioritization based on lipophilicity and ligand efficiency metrics.
XLogP3-AA calculated; LE estimated from potency assumptions; General Solubility Equation
lipophilicity ligand efficiency physicochemical property optimization

Optimal Procurement Scenarios for N-(Oxan-4-yl)pyridine-2-carboxamide Based on Differentiated Evidence


ROMK (Kir1.1) Channel Inhibitor Lead Optimization: Non-Negotiable Pharmacophoric Core

N-(Oxan-4-yl)pyridine-2-carboxamide is the mandatory core scaffold for ROMK-targeted diuretic and antihypertensive programs, as documented in the Merck Sharp & Dohme patent family (US 9,751,881). Substitution of the oxan-4-yl group with cyclohexyl or phenyl amides results in >10-fold ROMK potency loss [1]. Procurement of this compound enables direct SAR exploration of pyridine ring substituents while preserving the essential oxan-4-yl pharmacophore. Recommended for laboratories synthesizing ROMK inhibitor libraries or performing electrophysiological validation of Kir1.1 channel modulation.

Nav1.8-Selective Pain Therapeutics: Privileged Amide for Cardiac Safety Window

For voltage-gated sodium channel Nav1.8 (SCN10A) inhibitor programs seeking to avoid Nav1.5 (cardiac) liability, the N-(oxan-4-yl)pyridine-2-carboxamide scaffold offers a documented ≥30-fold Nav1.8/Nav1.5 selectivity advantage over N-phenyl amide analogs (3- to 5-fold) [1]. This compound is optimal for use as a core intermediate in scaffold-hopping campaigns, where distal pyridine substitution can further tune both potency and selectivity. Procure when initiating Nav1.8 hit-to-lead chemistry or performing selectivity panel screening against the Nav1.x isoform family [1].

11β-HSD1 Metabolic Disease Programs: Superior Potency Amide Substituent

In 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor development, N-(oxan-4-yl)picolinamide derivatives deliver IC₅₀ values of 12–50 nM, representing a >20-fold potency advantage over N-alkyl picolinamides (IC₅₀ > 1 μM) and a 4- to 40-fold advantage over N-cyclohexyl picolinamides (IC₅₀ = 200–500 nM) [1]. This potency differential is attributed to a specific hydrogen-bond interaction between the oxane ring oxygen and Ser170/Tyr177 in the 11β-HSD1 active site. Procure this compound as the starting point for fragment growth or as a reference standard when benchmarking novel 11β-HSD1 inhibitor chemotypes [1].

Fragment-Based Drug Discovery Libraries: Low-logP, High-LE Privileged Scaffold

N-(Oxan-4-yl)pyridine-2-carboxamide occupies an attractive fragment property space: MW = 206.24, XLogP3-AA ≈ 0.5, hydrogen-bond donor count = 1, hydrogen-bond acceptor count = 4. Its ligand efficiency (LE ≈ 0.35–0.40), combined with ~10-fold lower lipophilicity than the cyclohexyl analog, positions it favorably for fragment-based screening libraries where the 'rule of three' (MW < 300, logP ≤ 3) guides selection [1]. Procurement is recommended for core fragment library assembly, SPR-based fragment screening campaigns, and structure-guided fragment merging with co-crystal structure determination [1].

Application
Selection Property
Validation Focus
ROMK inhibitor SAR studies
Oxan-4-yl pharmacophore specificity
ROMK flux assay endpoint monitoring
Nav1.8 isoform-selectivity screening
Isoform selectivity context
Nav1.8/Nav1.5 patch-clamp panel
11β-HSD1 enzyme inhibition studies
Enzyme inhibition potency context
11β-HSD1 cortisone-to-cortisol conversion assay
Fragment-based library design
Low lipophilicity, high ligand efficiency
SPR-based fragment screen or co-crystal structure
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